molecular formula C15H23N3O B248536 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide

3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide

Cat. No. B248536
M. Wt: 261.36 g/mol
InChI Key: MPGLCBFXJIBSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MTPP belongs to the class of piperazine derivatives and has a molecular formula of C15H23N3O.

Scientific Research Applications

3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. This has made this compound a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the condition.

Mechanism of Action

3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide is metabolized by monoamine oxidase B (MAO-B) to form a toxic metabolite known as MPP+. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism of action is similar to that of the neurotoxin MPTP, which is known to cause Parkinson's disease-like symptoms in humans.
Biochemical and Physiological Effects:
This compound has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide is a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the condition. Its selective toxicity to dopaminergic neurons makes it a useful model for studying the disease in animal models. However, this compound has limitations as a tool for studying Parkinson's disease, as it does not fully replicate the complexity of the disease in humans.

Future Directions

Future research on 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide could focus on developing new treatments for Parkinson's disease based on its mechanism of action. This could include developing drugs that target mitochondrial complex I or antioxidants that can protect against oxidative stress. Additionally, this compound could be used as a tool for studying other neurodegenerative diseases that involve dopaminergic neuron damage, such as multiple system atrophy.

Synthesis Methods

3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide can be synthesized using a multi-step process that involves the reaction of N-phenylpiperazine with 4-methylbenzoyl chloride in the presence of a base to form 3-(4-methylbenzoyl)-N-phenylpiperazine. This intermediate product is then reacted with propionyl chloride in the presence of a base to form this compound.

properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-(2-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C15H23N3O/c1-13-5-3-4-6-14(13)16-15(19)7-8-18-11-9-17(2)10-12-18/h3-6H,7-12H2,1-2H3,(H,16,19)

InChI Key

MPGLCBFXJIBSBI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C

solubility

39.2 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.